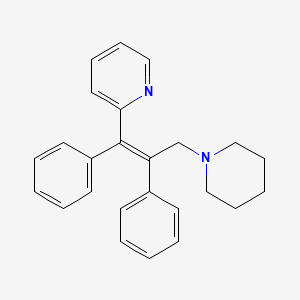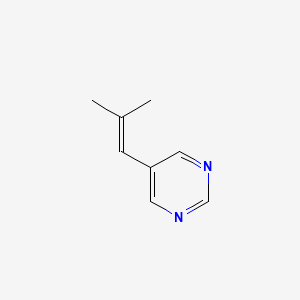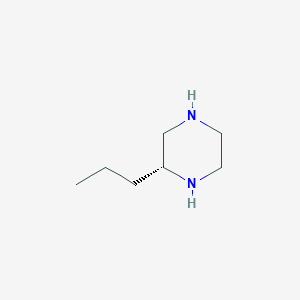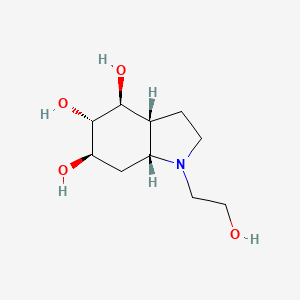
(3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with multiple hydroxyl groups and a hydroxyethyl side chain, making it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol typically involves multi-step organic reactions. One common approach is to start with a suitable indole precursor and introduce the hydroxyethyl group through a series of functional group transformations. Key steps may include:
Hydroxylation: Introduction of hydroxyl groups using reagents like osmium tetroxide or hydrogen peroxide.
Reduction: Reduction of intermediate compounds using reducing agents such as sodium borohydride or lithium aluminum hydride.
Cyclization: Formation of the octahydroindole ring system through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and hydroxyethyl side chain may play a crucial role in binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological functions.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
(3AR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)octahydro-1H-indole-4,5,6-triol stands out due to its unique combination of hydroxyl groups and hydroxyethyl side chain, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Propiedades
Fórmula molecular |
C10H19NO4 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
(3aR,4S,5S,6R,7aR)-1-(2-hydroxyethyl)-2,3,3a,4,5,6,7,7a-octahydroindole-4,5,6-triol |
InChI |
InChI=1S/C10H19NO4/c12-4-3-11-2-1-6-7(11)5-8(13)10(15)9(6)14/h6-10,12-15H,1-5H2/t6-,7-,8-,9+,10+/m1/s1 |
Clave InChI |
DIIORPGFQWKSIY-VFCFLDTKSA-N |
SMILES isomérico |
C1CN([C@H]2[C@@H]1[C@@H]([C@H]([C@@H](C2)O)O)O)CCO |
SMILES canónico |
C1CN(C2C1C(C(C(C2)O)O)O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


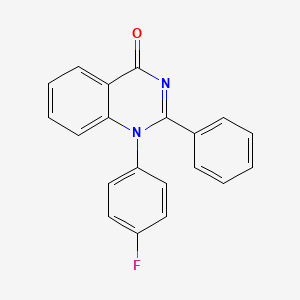
![2h-Benzo[g]thiazolo[5,4-e]indole](/img/structure/B13103727.png)


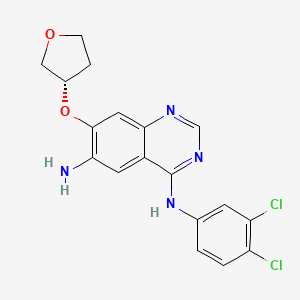
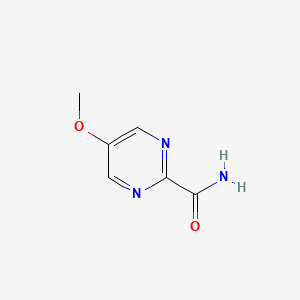
![4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103752.png)
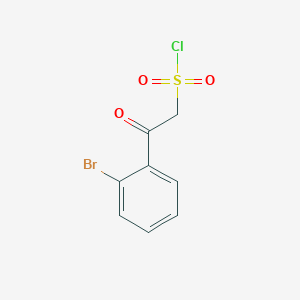
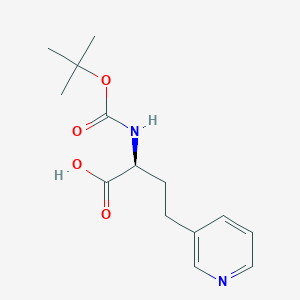
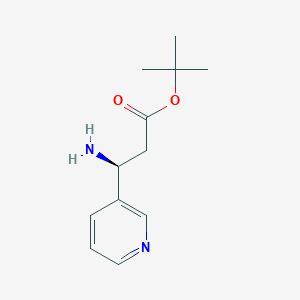
![5,6-Dibromobenzo[d]thiazol-2(3H)-one](/img/structure/B13103770.png)
